molecular formula C24H27ClN4O3 B2357726 Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252841-61-4

Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2357726
CAS No.: 1252841-61-4
M. Wt: 454.96
InChI Key: CJUQSNORVXMFRB-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H27ClN4O3 and its molecular weight is 454.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Biological Screening : This compound, along with similar derivatives, has been synthesized and screened for biological activity against various bacteria and fungi. Some derivatives demonstrated moderate activity at specific concentrations (J.V.Guna et al., 2009).
  • Antimicrobial Activities : Derivatives of this compound have been studied for their antimicrobial properties. Certain synthesized compounds showed good or moderate activities against test microorganisms (H. Bektaş et al., 2007).
  • Chemical Synthesis and Structural Assignment : The compound has been obtained through a specific synthesis protocol and its structure was verified using various spectroscopic methods (M. Wujec and R. Typek, 2023).

Pharmacological and Biochemical Studies

  • Antimicrobial and Anticancer Evaluation : Synthesized compounds related to this chemical have been evaluated for their antimicrobial and anticancer activities. Some compounds exhibited significant inhibition of bacterial and fungal growth (J. Akbari et al., 2008).
  • Docking Studies for Anticancer Activity : These derivatives have been assessed for anticancer activity against human liver cell lines and for their interactions in docking studies (N. Shafiq et al., 2020).

Analytical Studies

  • Ultrasonic Properties Study : The density, viscosity, and ultrasonic properties of solutions of related compounds have been studied to understand molecular interactions (S. Bajaj and P. Tekade, 2014).

Medicinal Chemistry

  • Anticonvulsant Enaminones : The crystal structures of some anticonvulsant enaminones related to this chemical were determined, revealing insights into their conformation and hydrogen bonding patterns (M. Kubicki et al., 2000).
  • QSAR Studies and Antimicrobial, Anticancer Evaluation : Quantitative structure-activity relationship (QSAR) studies were conducted, and synthesized derivatives were evaluated for their antimicrobial and anticancer potentials (Sandeep Sharma et al., 2012).

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-16-7-9-17(10-8-16)29-13-11-28(12-14-29)15-20-21(23(30)32-2)22(27-24(31)26-20)18-5-3-4-6-19(18)25/h3-10,22H,11-15H2,1-2H3,(H2,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUQSNORVXMFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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